3-chloro-N-(2-chloroethyl)propanamide

Description

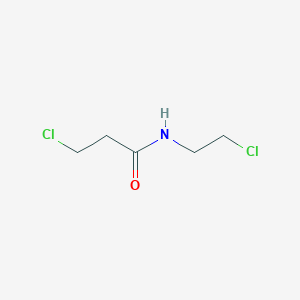

3-Chloro-N-(2-chloroethyl)propanamide is a chloroalkylamide compound characterized by a propanamide backbone substituted with a chlorine atom at the β-position and a 2-chloroethyl group attached to the amide nitrogen. Alkylating agents like nitrosoureas () demonstrate that chloroethyl groups contribute to DNA crosslinking, a mechanism critical in antitumor activity. The compound’s reactivity likely stems from the electrophilic chloroethyl moiety, which facilitates covalent binding to nucleophilic sites in biomolecules, analogous to nitrosoureas such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) .

Properties

IUPAC Name |

3-chloro-N-(2-chloroethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2NO/c6-2-1-5(9)8-4-3-7/h1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBXNIVOKVZYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)NCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979349 | |

| Record name | 3-Chloro-N-(2-chloroethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63274-24-8 | |

| Record name | NSC67666 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-N-(2-chloroethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-chloroethyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2-chloroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-chloropropanoyl chloride+2-chloroethylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-chloroethyl)propanamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

Hydrolysis: In the presence of water and an acid or base catalyst, the amide bond can be hydrolyzed to form 3-chloropropanoic acid and 2-chloroethylamine.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used, such as 3-hydroxy-N-(2-chloroethyl)propanamide, 3-amino-N-(2-chloroethyl)propanamide, or 3-mercapto-N-(2-chloroethyl)propanamide.

Hydrolysis: 3-chloropropanoic acid and 2-chloroethylamine.

Oxidation: 3-chloropropanoic acid or other oxidized derivatives.

Scientific Research Applications

3-chloro-N-(2-chloroethyl)propanamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving the modification of biomolecules.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-chloroethyl)propanamide involves its interaction with nucleophilic sites in biological molecules. The chlorine atoms can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles such as amino acids, proteins, or DNA. This can result in the modification of biological functions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3-chloro-N-(2-chloroethyl)propanamide can be inferred through comparisons with structurally related compounds. Key differentiating factors include substituent groups, molecular weight, melting points, and biological activities.

Substituent Effects on Physicochemical Properties

- Chloroethyl vs. Computational studies reveal strong NLO (nonlinear optical) properties due to electron-withdrawing sulfonamide groups . (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): The bulky naphthenyl and methoxy groups elevate molecular weight (MW ≈ 367.8 g/mol) and lipophilicity, likely improving blood-brain barrier penetration. Melting points for such hybrids are often >150°C due to aromatic stacking .

Toxicity and Selectivity

- Nitrosourea Analogs (–12): Chloroethyl nitrosoureas (e.g., CCNU) exhibit myelosuppressive toxicity due to nonselective alkylation. In contrast, 3-(Tetraacetyl glucopyranos-2-yl)-1-(2-chloroethyl)-1-nitrosourea (GCNU) () retains antitumor activity but reduces bone marrow toxicity by leveraging a glucose carrier for selective tissue uptake . Carbamoylating activity (associated with chloroethyl groups) correlates with toxicity, while alkylating activity determines therapeutic efficacy. Lower carbamoylating activity improves therapeutic indexes .

Solubility and Metabolic Stability

Data Tables

Table 2: Toxicity and Efficacy Parameters in Nitrosoureas

| Compound | Alkylating Activity | Carbamoylating Activity | Therapeutic Index | Key Finding | References |

|---|---|---|---|---|---|

| CCNU | High | Moderate | Low | Myelosuppressive | |

| GCNU | High | Low | High | Reduced bone marrow toxicity |

Key Findings

- Chloroethyl Group : Critical for alkylating activity but linked to toxicity. Structural modifications (e.g., glucose conjugation in GCNU) can mitigate adverse effects .

- Substituent Diversity : Aromatic and heterocyclic groups enhance target binding and solubility, while halogenation (Cl, F) improves bioactivity and stability .

- Trade-offs : Higher molecular weight and lipophilicity may improve efficacy but reduce metabolic clearance, necessitating balanced design for optimal pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.